5-Methyl-2-thiouridine

概要

説明

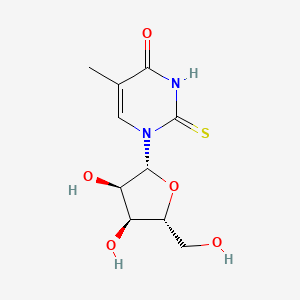

5-Methyl-2-thiouridine: is a modified nucleoside found predominantly in the transfer ribonucleic acid (tRNA) of certain thermophilic organisms. It features a methyl group at the 5th position of the uracil ring and a sulfur atom at the 2nd position. These modifications enhance the stability of tRNA structures under extreme conditions, making it a crucial component for maintaining accurate codon-anticodon interactions during translation .

準備方法

Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiouridine can be synthesized from 2’,3’,5’-tri-O-benzoyl-5-methyl-2-thiouridine through alkaline debenzoylation, followed by purification via paper chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of protected nucleoside intermediates and subsequent deprotection steps under controlled conditions .

化学反応の分析

Types of Reactions: 5-Methyl-2-thiouridine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfur atom, forming a desulfurized product.

Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophilic reagents under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Desulfurized nucleosides.

Substitution: Various substituted nucleosides depending on the nucleophile used.

科学的研究の応用

Role in tRNA Function and Protein Synthesis

5-Methyl-2-thiouridine is primarily located at the wobble position of tRNA molecules. Its presence enhances the recognition of codons during translation, facilitating correct amino acid incorporation into proteins. The sulfur atom in m5s2U promotes hydrogen bonding with adenosine, thereby stabilizing codon-anticodon interactions and increasing the binding affinity of aminoacyl-tRNAs to the ribosome's A site . This modification is essential for maintaining translation efficiency under varying cellular conditions.

Impact on Cellular Stress Responses

Research indicates that m5s2U modifications are crucial for cellular responses to oxidative stress. In studies involving yeast and mammalian cells, it was observed that oxidative stress leads to a reduction in m5s2U levels, affecting tRNA stability and function. Specifically, treatments with hydrogen peroxide resulted in significant decreases in m5s2U content and an increase in desulfuration products like 5-methoxycarbonylmethyl-2-thiouridine (mcm5H2U) and 5-methyluridine (m5U) . This suggests that m5s2U plays a role in protecting cells from oxidative damage by ensuring proper protein synthesis during stress.

Methodologies for Detection and Analysis

The detection of m5s2U in tRNA has been facilitated by innovative techniques such as the γ-toxin assay. This method utilizes the endonucleolytic activity of γ-toxin from Kluyveromyces lactis, which cleaves tRNAs containing m5s2U. By coupling this assay with standard molecular biology techniques like Northern blotting or quantitative PCR, researchers can monitor m5s2U levels across various eukaryotic organisms . This approach has proven effective for studying tRNA modifications and their implications in cellular processes.

Structural Studies and Enzyme Interactions

Structural biology studies have revealed insights into the enzymatic pathways responsible for m5s2U formation. The enzyme MnmM has been identified as a key player in the methylation of uridine to produce m5s2U, particularly in Gram-positive bacteria and plants . Understanding these enzymatic mechanisms provides valuable information regarding the evolution of tRNA modifications and their functional significance.

Implications for Genetic Engineering and Biotechnology

Due to its pivotal role in translation fidelity, m5s2U has potential applications in genetic engineering and synthetic biology. Modifying tRNAs to include m5s2U could enhance protein expression systems by improving translation accuracy and efficiency. This could be particularly beneficial in producing therapeutic proteins or studying gene function through overexpression systems.

Data Table: Summary of Key Findings on this compound

Case Studies

- Oxidative Stress Response : In a study involving yeast cells treated with hydrogen peroxide, researchers observed a significant decrease in m5s2U levels, leading to impaired translation efficiency. This highlights the importance of m5s2U in maintaining cellular function under stress conditions .

- Enzymatic Mechanisms : Structural analysis of MnmM revealed its role in modifying uridine to m5s2U, providing insights into how such modifications are regulated within cells .

- Detection Techniques : The γ-toxin assay has been validated across various cell types, demonstrating its utility in studying tRNA modifications and their biological significance .

作用機序

The mechanism of action of 5-Methyl-2-thiouridine involves its incorporation into tRNA, where it enhances the stability of the tRNA structure. This stability is crucial for maintaining accurate codon-anticodon interactions during translation, particularly in high-temperature environments. The methyl and sulfur modifications strengthen the tRNA’s structural integrity, ensuring proper function under stressful conditions .

類似化合物との比較

2-Thiouridine: Similar in structure but lacks the methyl group at the 5th position.

4-Thiouridine: Contains a sulfur atom at the 4th position instead of the 2nd position.

5-Methylaminomethyl-2-thiouridine: Contains an additional methylaminomethyl group at the 5th position

Uniqueness: 5-Methyl-2-thiouridine is unique due to its specific modifications, which confer enhanced stability to tRNA structures under extreme conditions. This makes it particularly valuable for studying the biochemical mechanisms that confer stability to nucleic acids in thermophilic organisms .

生物活性

5-Methyl-2-thiouridine (m^5s^2U) is a modified nucleoside found in various tRNA species, playing a crucial role in the proper functioning of protein synthesis. This article provides an overview of its biological activity, including its effects on translation efficiency, cellular growth, and metabolic regulation.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group at the 5-position and a thiol group at the 2-position of the uridine base. This modification occurs predominantly at the wobble position of tRNA anticodons, which is integral for accurate codon recognition during translation.

Biological Functions

- Role in Translation:

- Cellular Growth and Metabolism:

-

Oxidative Stress Response:

- Research has shown that m^5s^2U-containing tRNAs are susceptible to oxidative damage, which can lead to desulfurization and subsequent loss of function. Under oxidative stress conditions, such as exposure to hydrogen peroxide, significant degradation of m^5s^2U-modified tRNAs occurs, impacting protein synthesis and cellular viability .

Table 1: Summary of Biological Activities Associated with this compound

Case Studies

- Study on Candida tropicalis:

- Impact of Oxidative Stress:

- Mitochondrial Dysfunction:

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNBPMAXGYBMHM-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314450 | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32738-09-3 | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32738-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioribothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-thiouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-THIOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9TK5VEJ8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of 5-methyl-2-thiouridine in tRNA?

A1: this compound plays a crucial role in stabilizing the structure of tRNA, particularly at high temperatures. [, , ] Research suggests that it contributes to the thermostability of tRNA in thermophilic organisms, allowing them to thrive in extreme environments. [, ]

Q2: How does this compound contribute to the stability of tRNA?

A2: The presence of m5s2U at position 54 in the TψC loop of tRNA, replacing ribothymidine, enhances the association between the TψC loop and the hU loop. [] This interaction is vital for maintaining the L-shaped structure of tRNA, which is essential for its function in protein synthesis.

Q3: Can you elaborate on the structural features of this compound that contribute to its stabilizing effects?

A3: The 2-thiocarbonyl group and the 5-methyl substituent in m5s2U significantly favor the C3'-endo conformation of the ribose sugar ring. [] This conformation is crucial for accurate recognition of the messenger RNA (mRNA) codon by the tRNA anticodon during translation.

Q4: How does the presence of this compound in the anticodon of tRNA affect codon recognition?

A4: While m5s2U itself is not located in the anticodon, the related modified nucleoside 2-thiouridine (s2U) can be found at the first anticodon position. [, ] s2U increases the specificity of codon-anticodon interactions by discriminating more strongly between adenosine (A) and guanosine (G) compared to unmodified uridine (U). [] This enhanced selectivity ensures accurate translation of the genetic code.

Q5: Are there any known connections between this compound and human diseases?

A5: While not directly linked to this compound, defects in the modification of related taurine-containing uridine derivatives at the first anticodon position of mitochondrial tRNAs have been associated with mitochondrial diseases such as MELAS and MERRF. [] These diseases highlight the importance of proper tRNA modification for mitochondrial function and human health.

Q6: How is this compound synthesized in cells?

A6: The biosynthesis of s2T (and likely m5s2U) in thermophiles involves a complex pathway with multiple proteins, including cysteine desulfurases and a rhodanese-like protein (TtuD). [] Cysteine desulfurases generate persulfide, which is transferred to TtuD. TtuD then facilitates the thiocarboxylation of TtuB, the sulfur donor for the tRNA sulfurtransferase TtuA, ultimately leading to the incorporation of sulfur into s2T. []

Q7: Does the level of this compound modification in tRNA vary depending on environmental conditions?

A7: Yes, research has shown that in the archaeal hyperthermophile Pyrococcus furiosus, the levels of m5s2U (and other modifications like ac4Cm and m2(2)Gm) increase progressively in cells cultured at higher temperatures (70°C, 85°C, and 100°C). [] This suggests that these modifications play a significant role in adapting to increasingly extreme thermal environments.

Q8: Are there any synthetic analogs of this compound?

A8: Yes, synthetic analogs like 2′-O-(N-methylcarbamoylethyl) this compound have been developed and studied for their potential application in splice-switching oligonucleotides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。